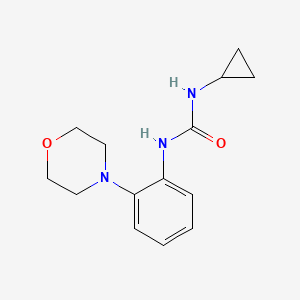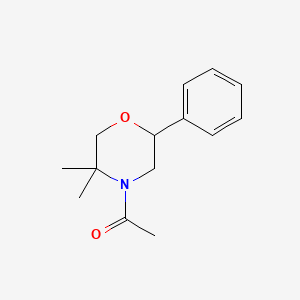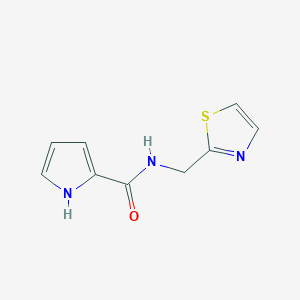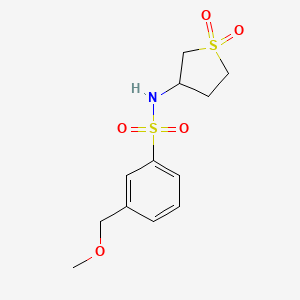![molecular formula C10H16N2O3S B7607460 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine](/img/structure/B7607460.png)
1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine is an organic compound that features a furan ring attached to a piperazine ring via a methyl group, with a methylsulfonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine typically involves the reaction of furan-2-carbaldehyde with 4-(methylsulfonyl)piperazine in the presence of a suitable catalyst. The reaction conditions often include:
- Solvent: Common solvents used include ethanol or methanol.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
- Oxidation products include furan-2-carboxylic acid derivatives.
- Reduction products include tetrahydrofuran derivatives.
- Substitution products vary depending on the substituent introduced.
Scientific Research Applications
1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(Furan-2-yl)methyl]piperazine: Lacks the methylsulfonyl group, which may affect its reactivity and biological activity.
4-(Methylsulfonyl)piperazine: Lacks the furan ring, which may reduce its potential for π-π interactions.
Furan-2-carbaldehyde: Lacks the piperazine ring, which may limit its ability to form hydrogen bonds with proteins.
Uniqueness: 1-[(Furan-2-yl)methyl]-4-(methylsulfonyl)piperazine is unique due to the presence of both the furan and piperazine rings, along with the methylsulfonyl group. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological and chemical properties.
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-4-methylsulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3S/c1-16(13,14)12-6-4-11(5-7-12)9-10-3-2-8-15-10/h2-3,8H,4-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATWUHAFAYSJAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(3,4-Dichlorophenyl)morpholin-4-yl]ethanone](/img/structure/B7607398.png)

![N-[1-(4-fluorophenyl)cyclopropyl]pyridine-3-carboxamide](/img/structure/B7607411.png)
![2-chloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B7607412.png)
![N-[2-(3-chlorophenyl)propan-2-yl]methanesulfonamide](/img/structure/B7607414.png)


![1-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyrazole-4-sulfonamide](/img/structure/B7607429.png)
![2-chloro-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-6-fluorobenzamide](/img/structure/B7607433.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide](/img/structure/B7607451.png)

